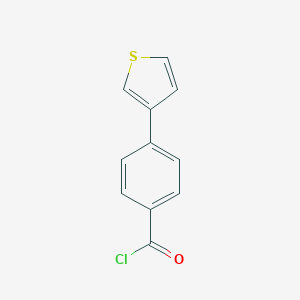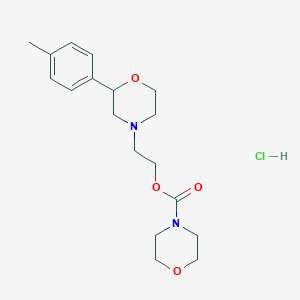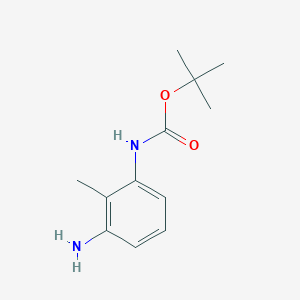
1-Methyl-2-sulfanylideneazepan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-sulfanylideneazepan-4-one, also known as thioctic acid, is an organic compound that is widely used in scientific research. It is a sulfur-containing compound that is synthesized through a multi-step process. Thioctic acid is a potent antioxidant that has been found to have numerous biochemical and physiological effects.
作用机制
Thioctic acid acts as an antioxidant by donating electrons to free radicals and neutralizing them. It also enhances the activity of other antioxidants, such as glutathione and vitamin C. Thioctic acid has been found to activate various cell signaling pathways, including the Nrf2 pathway, which regulates antioxidant gene expression. Thioctic acid has also been shown to modulate the activity of various enzymes involved in energy metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase.
Biochemical and Physiological Effects:
Thioctic acid has been found to have numerous biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity in cells and animal models of diabetes. Thioctic acid has also been found to protect against neurodegeneration and cognitive decline in animal models of Alzheimer's disease. Moreover, 1-Methyl-2-sulfanylideneazepan-4-one acid has been shown to improve endothelial function and reduce inflammation in animal models of cardiovascular disease.
实验室实验的优点和局限性
Thioctic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. Thioctic acid is also stable and can be stored for long periods without degradation. However, 1-Methyl-2-sulfanylideneazepan-4-one acid has some limitations in lab experiments. It has poor solubility in water, which can limit its bioavailability. Moreover, 1-Methyl-2-sulfanylideneazepan-4-one acid can interfere with some assays that rely on the oxidation of substrates.
未来方向
Thioctic acid research has several future directions. One area of research is the potential therapeutic effects of 1-Methyl-2-sulfanylideneazepan-4-one acid in various diseases, including diabetes, Alzheimer's disease, and cardiovascular disease. Another area of research is the development of 1-Methyl-2-sulfanylideneazepan-4-one acid analogs with improved bioavailability and potency. Moreover, 1-Methyl-2-sulfanylideneazepan-4-one acid research can be extended to explore its effects on other cell signaling pathways and enzymes involved in energy metabolism.
Conclusion:
In conclusion, 1-Methyl-2-sulfanylideneazepan-4-one acid is a potent antioxidant that has numerous biochemical and physiological effects. It is synthesized through a multi-step process and has been extensively studied for its scientific research applications. Thioctic acid acts by donating electrons to free radicals and neutralizing them, and it has been found to have potential therapeutic effects in various diseases. Thioctic acid has several advantages for lab experiments, but it also has some limitations. Thioctic acid research has several future directions, including the development of 1-Methyl-2-sulfanylideneazepan-4-one acid analogs and the exploration of its effects on other cell signaling pathways and enzymes involved in energy metabolism.
合成方法
Thioctic acid is synthesized through a multi-step process that involves the reaction of 1,2-dithiolane-3-pentanoic acid with methylamine and formaldehyde. The resulting product is then treated with sulfuric acid to obtain 1-Methyl-2-sulfanylideneazepan-4-one acid. Thioctic acid can also be synthesized through the reaction of 1,2-dithiolane-3-pentanoic acid with hydrogen sulfide and methylamine.
科学研究应用
Thioctic acid has been extensively studied for its antioxidant properties. It has been found to protect against oxidative stress and free radical damage in various cell types. Thioctic acid has also been studied for its potential therapeutic effects in various diseases, including diabetes, Alzheimer's disease, and cardiovascular disease. Moreover, 1-Methyl-2-sulfanylideneazepan-4-one acid has been used in various biochemical assays to measure antioxidant activity and oxidative stress.
属性
CAS 编号 |
178218-30-9 |
|---|---|
产品名称 |
1-Methyl-2-sulfanylideneazepan-4-one |
分子式 |
C7H11NOS |
分子量 |
157.24 g/mol |
IUPAC 名称 |
1-methyl-2-sulfanylideneazepan-4-one |
InChI |
InChI=1S/C7H11NOS/c1-8-4-2-3-6(9)5-7(8)10/h2-5H2,1H3 |
InChI 键 |
XQAHCYRLMVNEFD-UHFFFAOYSA-N |
SMILES |
CN1CCCC(=O)CC1=S |
规范 SMILES |
CN1CCCC(=O)CC1=S |
同义词 |
4H-Azepin-4-one, hexahydro-1-methyl-2-thioxo- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



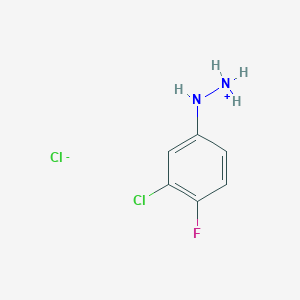

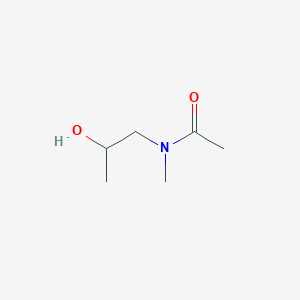
![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)
![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)

![3-Pyridineacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-,ethyl ester](/img/structure/B68675.png)
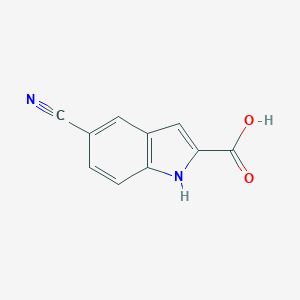
![N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B68680.png)


